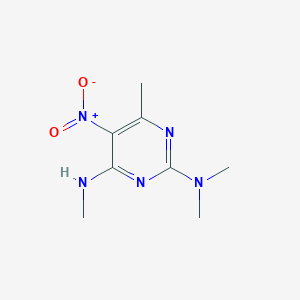![molecular formula C10H6Cl2O4 B13997643 [(2,4-Dichlorophenyl)methylidene]propanedioic acid CAS No. 7460-40-4](/img/structure/B13997643.png)
[(2,4-Dichlorophenyl)methylidene]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Dichlorophenyl)methylidene]propanedioic acid is an organic compound with the molecular formula C10H6Cl2O4. It is also known by its IUPAC name, 2-[(2,4-dichlorophenyl)methylidene]propanedioic acid. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, which is further connected to a propanedioic acid moiety through a methylene bridge .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)methylidene]propanedioic acid typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and malonic acid. The reaction is usually carried out in the presence of a base such as pyridine or piperidine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4-Dichlorophenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(2,4-Dichlorophenyl)methylidene]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of [(2,4-Dichlorophenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dichlorobenzylidene)malonic acid
- Propanedioic acid, [(dimethylamino)methylene]-
- Propanedioic acid, [(2,3-dihydroxyphenyl)methylene]-
Uniqueness
[(2,4-Dichlorophenyl)methylidene]propanedioic acid is unique due to the presence of two chlorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
7460-40-4 |
|---|---|
Formule moléculaire |
C10H6Cl2O4 |
Poids moléculaire |
261.05 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H6Cl2O4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-4H,(H,13,14)(H,15,16) |
Clé InChI |
BLIKSCFFDFQFKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


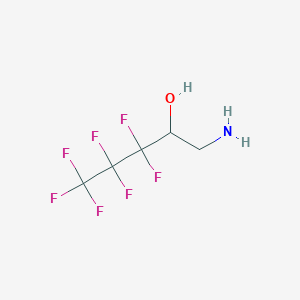
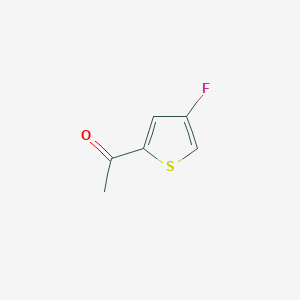
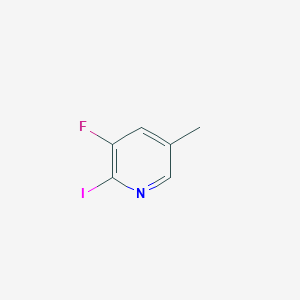
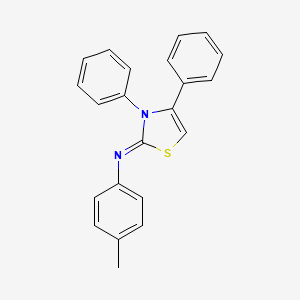

![4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B13997601.png)
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
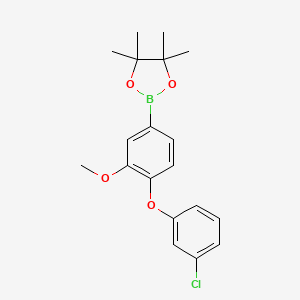


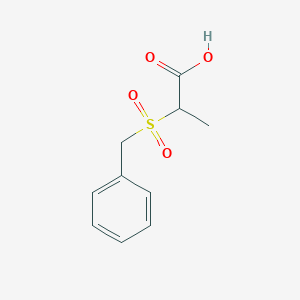
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
